8-fluoroquinoline-5-carboxylic acid hydrochloride
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Overview
Description
8-fluoroquinoline-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H6FNO2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 8th position and a carboxylic acid group at the 5th position of the quinoline ring structure gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoroquinoline-5-carboxylic acid hydrochloride typically involves the fluorination of quinoline derivativesThis process may involve the use of reagents such as fluorine gas or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-fluoroquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-fluoroquinoline-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-fluoroquinoline-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. It can inhibit enzymes such as bacterial DNA gyrase, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of fluoroquinolone antibiotics .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoroquinoline
- 6-fluoroquinoline
- 8-fluoroquinoline
- 5,8-difluoroquinoline
Uniqueness
8-fluoroquinoline-5-carboxylic acid hydrochloride is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties.
Properties
CAS No. |
2751614-60-3 |
---|---|
Molecular Formula |
C10H7ClFNO2 |
Molecular Weight |
227.6 |
Purity |
95 |
Origin of Product |
United States |
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